N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzene-1-sulfonamide
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Overview
Description
This compound, with a molecular formula of C23H22N2O4S and a molecular weight of 422.5, is recognized for its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the tetrahydroquinoline core, followed by the introduction of the benzyl group, and finally, the sulfonamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be efficient and cost-effective, with considerations for scalability and environmental impact. Purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide
- N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethoxybenzenesulfonamide
- N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-difluorobenzamide
Uniqueness
Compared to similar compounds, N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzene-1-sulfonamide is unique due to its specific functional groups and structural features. These differences can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Biological Activity
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzene-1-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features contribute to various biological activities, making it a subject of interest in pharmaceutical research.
Structural Characteristics
The compound features a tetrahydroquinoline core , a benzyl group , and a sulfonamide moiety , which collectively enhance its reactivity and biological interactions. The presence of methoxy and methyl substitutions on the benzene ring further modifies its properties, potentially influencing its solubility and bioavailability.
Structural Feature | Description |
---|---|
Tetrahydroquinoline Core | Central scaffold providing structural stability |
Benzyl Group | Enhances interaction with biological targets |
Sulfonamide Moiety | Contributes to enzyme inhibition capabilities |
Methoxy & Methyl Substituents | Potentially improve solubility and bioavailability |
The biological activity of this compound primarily involves the inhibition of specific enzymes by binding to their active sites. For instance, it may interfere with kinases by competing with adenosine triphosphate (ATP), disrupting critical cellular signaling pathways. This mechanism is particularly relevant in cancer therapeutics, where kinase inhibition can lead to reduced cell proliferation and increased apoptosis.
Anticancer Properties
Research has demonstrated that this compound exhibits notable cytotoxicity against various cancer cell lines. In vitro studies have shown that the compound can inhibit the growth of hormone receptor-positive breast cancer cells (e.g., MCF-7) and triple-negative breast cancer cells (TNBC) such as MDA-MB-468.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
Cell Line | GI50 (µM) | Remarks |
---|---|---|
MCF-7 | 8.34 | Hormone receptor-positive |
MDA-MB-468 | 6.57 | Triple-negative breast cancer |
SK-Hep-1 | 10.5 | Liver cancer |
The compound's structure allows it to intercalate with DNA, potentially inhibiting replication and transcription processes essential for cancer cell survival .
Enzyme Inhibition
The sulfonamide moiety is known for its ability to inhibit various enzymes, including carbonic anhydrase and certain kinases. This inhibition can modulate metabolic pathways and has implications for treating conditions beyond cancer, such as hypertension and metabolic disorders .
Case Studies
Several studies have investigated the biological activity of related compounds with similar structural motifs:
- Study on Quinoline Derivatives : A series of quinoline-based compounds were evaluated for their antiproliferative activity against multiple cancer cell lines. Results indicated that compounds with similar sulfonamide functionalities exhibited significant growth inhibition, supporting the potential of this compound as a lead compound in anticancer drug development .
- Mechanistic Insights : Research has elucidated that compounds with the tetrahydroquinoline core can effectively disrupt microtubule dynamics in cancer cells, leading to cell cycle arrest and apoptosis. This mechanism is critical for developing new chemotherapeutic agents targeting rapidly dividing cells .
Properties
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-methoxy-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S/c1-17-14-21(10-12-23(17)30-2)31(28,29)25-20-9-11-22-19(15-20)8-13-24(27)26(22)16-18-6-4-3-5-7-18/h3-7,9-12,14-15,25H,8,13,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQONLOCLKCXRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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